BenchChemオンラインストアへようこそ!

20-Hydroxyarachlidonic acid

Chiral lipidomics Enantioselective pharmacology Structure-activity relationships

20-Hydroxyarachidonic acid (20-HETE) is the ω-hydroxylation product of arachidonic acid generated by cytochrome P450 enzymes of the CYP4A and CYP4F families. It is a potent endogenous vasoconstrictor that inhibits large-conductance Ca²⁺-activated K⁺ channels in vascular smooth muscle and serves as the high-affinity endogenous ligand for the Gq-coupled orphan receptor GPR75.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
Cat. No. B10795335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Hydroxyarachlidonic acid
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESC(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCO
InChIInChI=1S/C20H32O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12,21H,2,5,8,11,13-19H2,(H,22,23)/b3-1+,6-4+,9-7+,12-10+
InChIKeyNNDIXBJHNLFJJP-LOQMXVOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20-Hydroxyarachidonic Acid (20-HETE) – Endogenous CYP450 Eicosanoid for Vascular, Renal, and GPR75-Coupled Research


20-Hydroxyarachidonic acid (20-HETE) is the ω-hydroxylation product of arachidonic acid generated by cytochrome P450 enzymes of the CYP4A and CYP4F families. It is a potent endogenous vasoconstrictor that inhibits large-conductance Ca²⁺-activated K⁺ channels in vascular smooth muscle and serves as the high-affinity endogenous ligand for the Gq-coupled orphan receptor GPR75 [1]. 20-HETE plays a dual role in blood pressure regulation: it promotes vasoconstriction and sodium retention in the vasculature while inhibiting sodium reabsorption in the proximal tubule and thick ascending limb of Henle [2]. Unlike most other hydroxyeicosatetraenoic acids (HETEs), 20-HETE is not a racemic mixture but a single enantiomeric species in vivo, a property that simplifies analytical quantification and reduces interpretation ambiguity in pharmacological experiments [3].

Why 20-HETE Cannot Be Replaced by 19-HETE, 5-HETE, or Other Arachidonic Acid Metabolites in Biological Research


Compounds within the HETE family share a common arachidonic acid backbone and differ only by the position of a single hydroxyl group, yet this subtle structural variation translates into divergent, and frequently opposing, biological activities. In direct comparative studies, 20-HETE acts as a vasoconstrictor in renal arterioles, whereas 5-, 8-, 12-, 15-, and 19-HETE exhibit no vasoconstrictor activity and instead antagonize the effects of 20-HETE [1]. In the renal proximal tubule, 20-HETE and 19(S)-HETE exert opposite effects on volume transport: 20-HETE inhibits transport while 19(S)-HETE stimulates it [2]. Furthermore, 20-HETE is the only HETE subfamily member that exists as a single enantiomer rather than a racemic mixture, eliminating the confounding variable of enantiomer-specific effects that plagues research with 5-HETE, 12-HETE, 15-HETE, and subterminal HETEs [3]. Consequently, substituting 20-HETE with a positional isomer or other CYP450-derived eicosanoid in an experiment will not recapitulate 20-HETE-specific signaling and may produce directly contradictory results.

20-Hydroxyarachidonic Acid – Quantified Comparator-Based Differentiation Evidence


Unique Non-Racemic Identity: 20-HETE Is the Only HETE Subfamily Member Existing as a Single Enantiomer In Vivo

Among all hydroxyeicosatetraenoic acids (HETEs) produced physiologically, 20-HETE is unique in existing as a single enantiomeric entity rather than a racemic mixture. Mid-chain HETEs (5-, 8-, 9-, 11-, 12-, 15-HETE) and subterminal HETEs (16-, 17-, 18-, 19-HETE) are all present as racemic mixtures of R and S enantiomers in biological systems, where each enantiomer can exhibit different or even opposing activities [1]. 20-HETE, by contrast, is produced stereospecifically as a single enantiomer by CYP4A and CYP4F ω-hydroxylases. This means experimental results with 20-HETE are not confounded by unknown enantiomeric ratios or enantiomer-specific off-target effects that complicate data interpretation for other HETEs [1].

Chiral lipidomics Enantioselective pharmacology Structure-activity relationships

Vasoconstrictor Specificity: 20-HETE Constricts Renal Arterioles While 5-, 8-, 12-, 15-, and 19-HETE Are Inactive or Antagonistic

In a systematic head-to-head comparison of HETE positional isomers in isolated perfused rat renal interlobular arteries (65–125 μm), 20-HETE (10⁻⁸ to 10⁻⁶ M) reduced vessel diameter by 19 ± 3% in a concentration-dependent manner. 21-HETE and dimethyl-20-HETE also produced vasoconstriction (17 ± 3% and 16 ± 2%, respectively). In stark contrast, 5-, 8-, 12-, 15-, and 19-HETE at the same concentrations produced no measurable change in vessel diameter [1]. Moreover, pretreatment of vessels with 5-, 15-, or 19-HETE (1 μM) completely blocked the vasoconstrictor response to 20-HETE, demonstrating that these positional isomers act as functional antagonists rather than inactive bystanders [1]. Earlier independent work likewise confirmed that 5-, 12-, 15-, and 19-HETE (1 μM) had no effect on renal arteriolar diameter while 20-HETE reduced diameter by a maximum of 18 ± 3% [2].

Vascular pharmacology Renal microcirculation Eicosanoid receptor pharmacology

GPR75 Receptor Activation: 20-HETE Is the Cognate High-Affinity Agonist with Defined EC₅₀ Relative to Synthetic Analogues

20-HETE is the endogenous high-affinity agonist of GPR75, a Gαq-coupled GPCR. In a comprehensive structure-function study using intracellular calcium (iCa²⁺) mobilization in EA.hy926 endothelial cells as a readout of GPR75 activation, 20-HETE (10 nM) significantly elevated iCa²⁺. The half-maximal effective concentration (EC₅₀) of 20-HETE was 1.228 × 10⁻⁹ M (1.23 nM). By comparison, the synthetic analogue 20-5,14-HEDE (sodium 20-hydroxyeicosa-5Z,14Z-dienoate) exhibited an EC₅₀ of 6.908 × 10⁻¹⁰ M (0.69 nM), and its water-soluble derivative SOLAGO showed a further leftward shift with an EC₅₀ of 2.702 × 10⁻¹⁰ M (0.27 nM) [1]. Analogues of 19-HETE (19(R)-HEDE and 19(S)-HEDE), which are endogenous 20-HETE receptor blockers, demonstrated only partial agonist activity, elevating iCa²⁺ to 1.6- and 2-fold over baseline, respectively [1]. These data establish 20-HETE as the physiological reference agonist against which all GPR75-targeting compounds must be benchmarked.

GPCR pharmacology Ca²⁺ signaling Receptor deorphanization

Opposing Renal Tubular Effects: 20-HETE Inhibits Whereas 19(S)-HETE Stimulates Proximal Straight Tubule Volume Transport

In the rabbit proximal straight tubule (PST), the two major CYP450 ω-hydroxylase products of arachidonic acid exert diametrically opposite effects on volume absorption (Jv). Under conditions where endogenous 20-HETE synthesis was inhibited by DDMS (10⁻⁵ M), addition of exogenous 20-HETE inhibited PST Jv, consistent with a tonic inhibitory role in proximal tubule transport [1]. In contrast, 19(S)-HETE in the bathing solution stimulated PST Jv both alone and in the presence of DDMS, demonstrating that ω-1-hydroxylase activity promotes rather than suppresses transport [1]. This functional opposition occurs despite 20-HETE and 19(S)-HETE differing only by the position of a single hydroxyl group (C-20 vs. C-19).

Renal physiology Sodium transport Natriuretic signaling

Dominant Renal Microvascular Production: 20-HETE Is the Predominant CYP450 Eicosanoid Released from Preglomerular Microvessels at 3.6-Fold Higher Levels Than 19-HETE

Quantitative analysis of CYP450-derived HETEs released from rat preglomerular microvessels (PGMVs) using negative chemical ionization GC-MS revealed that these resistance vessels produce primarily 20-HETE and 19-HETE at basal levels of 7.9 ± 1.7 and 2.2 ± 0.5 ng/mg protein, respectively [1]. This corresponds to 20-HETE being produced at approximately 3.6-fold higher abundance than 19-HETE under unstimulated conditions. Angiotensin II (5 nM) stimulated both 20- and 19-HETE release by two- to threefold, whereas bradykinin, phenylephrine, and Ca²⁺ ionophore were without effect [1]. The preferential production of 20-HETE over 19-HETE was maintained even after 14 days of continuous ANG II infusion in vivo [1].

Renovascular eicosanoid profiling Angiotensin II signaling Vascular CYP450 metabolism

K⁺ Channel Inhibition Mechanism: 20-HETE Quantitatively Reduces Large-Conductance Ca²⁺-Activated K⁺ Channel Open-State Probability in Renal Vascular Smooth Muscle

In cell-attached patch-clamp recordings on renal vascular smooth muscle cells, 20-HETE reduced the open-state probability (NPₒ) of large-conductance Ca²⁺-activated K⁺ (BK) channels from 0.0026 ± 0.0004 to 0.0006 ± 0.0001 [1]. This 4.3-fold reduction in channel opening explains 20-HETE-induced membrane depolarization and the resulting vasoconstriction. The effect was blocked by the tyrosine kinase inhibitor genistein (30 μmol/L) but not by PKC inhibitors (Myr-PKCi or calphostin C), indicating that a tyrosine kinase-dependent mechanism—proximal to MEK in the MAP kinase cascade—mediates 20-HETE's channel inhibition [1]. In the same preparation, 20-HETE (0.01 to 1 μmol/L) reduced renal interlobular arteriolar diameter by 33 ± 2%, and genistein reduced this vasoconstrictor response by 76.5 ± 2.1% [1]. Comparable quantitative channel modulation data for 5-HETE, 12-HETE, 15-HETE, or 19-HETE on vascular BK channels are absent from the literature; these HETEs do not produce vasoconstriction in renal arterioles.

Ion channel pharmacology Vascular smooth muscle electrophysiology Patch-clamp electrophysiology

20-Hydroxyarachidonic Acid – Evidence-Backed Research and Procurement Application Scenarios


GPR75 Deorphanization & GPCR Pharmacological Profiling

20-HETE is the sole validated endogenous high-affinity agonist of GPR75 (EC₅₀ = 1.228 nM in EA.hy926 iCa²⁺ mobilization assays), making it the indispensable reference ligand for any GPR75-targeted screening campaign, biased signaling study, or receptor deorphanization validation [1]. Synthetic analogues such as 20-5,14-HEDE (EC₅₀ = 0.691 nM) and SOLAGO (EC₅₀ = 0.270 nM) can be benchmarked directly against 20-HETE as the physiological standard [1]. 19-HETE analogues are inadequate substitutes because they exhibit only weak partial agonist activity (1.6–2.0-fold over baseline) at GPR75 [1].

Renal Microvascular Autoregulation & Hypertension Research

The unique vasoconstrictor profile of 20-HETE—reducing renal interlobular arteriolar diameter by 19 ± 3% (or 33 ± 2%) while 5-, 8-, 12-, 15-, and 19-HETE produce zero vasoconstriction—makes 20-HETE the only HETE suitable for studying CYP450-dependent myogenic tone, tubuloglomerular feedback, and renal autoregulation [1][2]. The finding that 5-, 15-, and 19-HETE (1 μM) completely block 20-HETE-induced vasoconstriction further underscores the biological specificity of 20-HETE in renovascular pharmacology [1].

Proximal Tubule Sodium Transport & Diuretic Mechanism Studies

In the proximal straight tubule—the nephron segment with the highest renal CYP450 concentration—20-HETE and 19(S)-HETE produce directionally opposite effects on volume absorption: 20-HETE inhibits Jv while 19(S)-HETE stimulates Jv [1]. This functional dichotomy means that only 20-HETE can serve as a tool to study CYP450 ω-hydroxylase-dependent tonic suppression of proximal sodium reabsorption. Studies investigating natriuretic signaling pathways mediated by CYP4A/CYP4F metabolites must employ 20-HETE rather than 19(S)-HETE to avoid confounded results [1].

Chiral Eicosanoid Lipidomics & Analytical Method Development

20-HETE is the only HETE subfamily member biosynthesized as a single enantiomer rather than as a racemic mixture [1]. This property makes 20-HETE an ideal authentic standard for developing and validating chiral LC-MS/MS methods designed to separate and quantify HETE enantiomers in complex biological matrices. All other HETEs (5-, 8-, 9-, 11-, 12-, 15-, 16-, 17-, 18-, 19-HETE) exist as racemates and require enantioselective separation prior to quantification, whereas 20-HETE provides a chromatographically simpler benchmark [1].

Quote Request

Request a Quote for 20-Hydroxyarachlidonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.